molecular formula C2H2Cl3NS2 B8473999 4,5-Dichloro-1,2,3-dithiazol-2-ylium chloride

4,5-Dichloro-1,2,3-dithiazol-2-ylium chloride

Cat. No. B8473999
M. Wt: 210.5 g/mol
InChI Key: ULRJCTJEIKOIPA-UHFFFAOYSA-N
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Patent
US08680290B2

Procedure details

4,5-Dichloro-[1,2,3]-dithiazol-1-ylium chloride (prepared according to Chem. Ber. (1985) 118, 1632) (8.34 g, 40 mmol) was dissolved in dichloromethane (30 ml) and methyl-3-aminocrotonate (4.6 g, 40 mmol) was added dropwise at room temperature. After stirring the solution for 1 hour at room temperature pyridine (6.47 ml, 80 mmol) was added slowly. The mixture was concentrated and purified by chromatography on silica gel (eluent: ethyl acetate/hexane) to give the product as an orange solid (1.14 g, 15.6% yield). 1H-NMR (400 MHz, CDCl3): 2.88 (3H, s, Me), 4.0 (3H, s, Me).
Quantity
8.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
6.47 mL
Type
reactant
Reaction Step Three
Yield
15.6%

Identifiers

REACTION_CXSMILES
[Cl-].Cl[C:3]1[NH:4]S[SH+:6][C:7]=1Cl.[CH3:9][O:10][C:11](=[O:16])/[CH:12]=[C:13](\[NH2:15])/[CH3:14].N1C=CC=CC=1>ClCCl>[C:3]([C:7]1[S:6][N:15]=[C:13]([CH3:14])[C:12]=1[C:11]([O:10][CH3:9])=[O:16])#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
8.34 g
Type
reactant
Smiles
[Cl-].ClC=1NS[SH+]C1Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
COC(\C=C(\C)/N)=O
Step Three
Name
Quantity
6.47 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (eluent: ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=NS1)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 15.6%
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.